Antitumor agent-132

Description

Properties

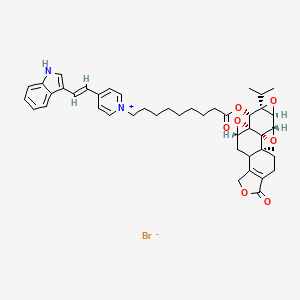

Molecular Formula |

C44H51BrN2O7 |

|---|---|

Molecular Weight |

799.8 g/mol |

IUPAC Name |

[(1S,2S,4S,5S,7S,8R,9R,11S)-1-methyl-17-oxo-7-propan-2-yl-3,6,10,16-tetraoxaheptacyclo[11.7.0.02,4.02,9.05,7.09,11.014,18]icos-14(18)-en-8-yl] 9-[4-[(E)-2-(1H-indol-3-yl)ethenyl]pyridin-1-ium-1-yl]nonanoate bromide |

InChI |

InChI=1S/C44H50N2O7.BrH/c1-27(2)42-37(52-42)38-44(53-38)41(3)20-17-31-32(26-49-39(31)48)33(41)24-35-43(44,51-35)40(42)50-36(47)14-8-6-4-5-7-11-21-46-22-18-28(19-23-46)15-16-29-25-45-34-13-10-9-12-30(29)34;/h9-10,12-13,15-16,18-19,22-23,25,27,33,35,37-38,40H,4-8,11,14,17,20-21,24,26H2,1-3H3;1H/t33?,35-,37-,38-,40+,41-,42-,43+,44+;/m0./s1 |

InChI Key |

PFDNJKAZEJXVLZ-ZEMPOTJLSA-N |

Isomeric SMILES |

CC(C)[C@@]12[C@@H](O1)[C@H]3[C@@]4(O3)[C@]5(CCC6=C(C5C[C@H]7[C@]4([C@@H]2OC(=O)CCCCCCCC[N+]8=CC=C(C=C8)/C=C/C9=CNC1=CC=CC=C19)O7)COC6=O)C.[Br-] |

Canonical SMILES |

CC(C)C12C(O1)C3C4(O3)C5(CCC6=C(C5CC7C4(C2OC(=O)CCCCCCCC[N+]8=CC=C(C=C8)C=CC9=CNC1=CC=CC=C19)O7)COC6=O)C.[Br-] |

Origin of Product |

United States |

Foundational & Exploratory

Antitumor Agent-132: A Technical Whitepaper on the Mechanism of Action of a Novel Dual PI3K/mTOR Inhibitor

Audience: Researchers, scientists, and drug development professionals.

Abstract: Antitumor agent-132 is a novel small molecule inhibitor demonstrating potent and selective activity against key nodes of the phosphoinositide 3-kinase (PI3K)/AKT/mammalian target of rapamycin (mTOR) signaling pathway. This pathway is one of the most frequently dysregulated cascades in human cancers, playing a critical role in cell proliferation, growth, survival, and metabolism.[1][2][3] Agent-132 is characterized as a dual-specificity inhibitor, targeting the catalytic p110α subunit of PI3K and the mTOR kinase (mTORC1 and mTORC2 complexes). This dual action effectively abrogates signaling downstream of both PI3K and mTOR, leading to robust cell cycle arrest and induction of apoptosis in tumor cells with aberrant PI3K/AKT/mTOR pathway activation. This document provides an in-depth overview of the mechanism of action, supported by preclinical data and detailed experimental protocols.

Core Mechanism of Action

This compound functions as an ATP-competitive inhibitor of both PI3Kα (p110α) and the mTOR kinase. The PI3K/AKT/mTOR pathway is a crucial intracellular signaling cascade initiated by receptor tyrosine kinases (RTKs) or G-protein-coupled receptors.[1] In many cancers, mutations in genes like PIK3CA (encoding p110α) or loss of the tumor suppressor PTEN lead to hyperactivation of this pathway, promoting unchecked cell growth and proliferation.[4][5]

Agent-132's dual-targeting strategy offers a significant advantage over single-target agents. Inhibition of mTORC1 alone can lead to a feedback-mediated activation of AKT via mTORC2, potentially attenuating the drug's efficacy.[4] By simultaneously inhibiting both PI3K and mTORC1/mTORC2, Agent-132 prevents this feedback loop, resulting in a more complete and sustained shutdown of the pathway.[1] This leads to the dephosphorylation and inactivation of key downstream effectors, including AKT, S6 ribosomal protein (S6K), and eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1), ultimately culminating in reduced protein synthesis, cell cycle arrest at the G1 phase, and apoptosis.

Signaling Pathway Diagram

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. PI3K/Akt/mTOR inhibitors in cancer: At the bench and bedside - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 4. Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

Ge-132 antitumor activity explained

An In-depth Technical Guide to the Antitumor Activity of Ge-132

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ge-132, chemically known as 2-carboxyethylgermanium sesquioxide or propagermanium, is an organogermanium compound that has garnered significant interest for its therapeutic properties, most notably its antitumor activity.[1][2] Unlike conventional chemotherapeutic agents that directly target and kill cancer cells, Ge-132's primary mechanism of action is the potentiation of the host's own immune system.[3][4][5][6] This guide provides a detailed overview of the core mechanisms, experimental evidence, and relevant biological pathways associated with Ge-132's oncostatic effects.

Core Mechanism: Immunomodulation

The antitumor effect of Ge-132 is not a result of direct cytotoxicity to malignant cells but rather an indirect action mediated through the host's immune defense mechanisms.[2][6] Research has consistently shown that Ge-132 functions as an immunopotentiator, stimulating various components of the immune system to recognize and eliminate tumor cells. The key players in this process are T-lymphocytes and macrophages, with the cytokine Interferon-gamma (IFN-γ) serving as a critical signaling molecule.[3][7][8]

The proposed mechanism can be delineated as a sequential, multi-step process:

-

Stimulation of T-Cells: Upon administration, Ge-132 stimulates T-lymphocytes.[3] This has been demonstrated in studies where the antitumor activity of Ge-132 was nullified in mice depleted of T-cells using an anti-Thy 1.2 antibody.[3][7]

-

Induction of Interferon-Gamma (IFN-γ): The stimulated T-cells are induced to produce and secrete IFN-γ.[3][4] The presence of IFN-γ in the serum of Ge-132-treated mice has been confirmed, and the neutralization of this cytokine with anti-IFN-γ antiserum abolishes the compound's antitumor effects.[3]

-

Activation of Macrophages: IFN-γ is a potent activator of macrophages. The IFN-γ released by T-cells subsequently activates macrophages, transforming them into a cytotoxic state.[3] This is supported by findings that the protective effects of Ge-132 are absent in mice with impaired macrophage function and that serum from Ge-132-treated mice could not inhibit tumor growth in such animals.[3]

-

Tumor Cell Elimination: These activated, cytotoxic macrophages then carry out the final step of eliminating tumor cells.[3] Compelling evidence for this comes from adoptive transfer experiments, where macrophages from Ge-132-treated mice, when transferred to untreated tumor-bearing mice, were able to inhibit tumor growth.[3][9]

While T-cells and macrophages are central, other immune cells like Natural Killer (NK) cells have also been shown to be activated by Ge-132 in certain contexts.[1][6][9] However, in some tumor models, the depletion of NK cells did not impact Ge-132's efficacy, suggesting that the primary effector cells can be context-dependent.[7][8]

Signaling Pathways and Logical Relationships

The core antitumor activity of Ge-132 is best represented as an intercellular signaling cascade.

Caption: Intercellular signaling cascade of Ge-132's immunomodulatory antitumor activity.

Data Presentation

The following tables summarize the quantitative and qualitative findings from key preclinical studies on Ge-132.

Table 1: Antitumor Activity of Ge-132 in Murine Tumor Models

| Tumor Model | Mouse Strain | Administration Route | Key Finding | Reference |

| Ehrlich Ascites Carcinoma | ddy | Oral | Showed antitumor effect | [7] |

| RL male 1 Leukemia (syngeneic) | BALB/c | Oral | Showed antitumor effect | [7] |

| EL 4 T-cell Lymphoma (syngeneic) | C57BL/6 | Oral | No activity observed | [7] |

| Meth-A Fibrosarcoma (syngeneic) | BALB/c | Oral | No activity observed | [7] |

| Ehrlich Ascites Carcinoma | DDI | Intraperitoneal / Oral | Remarkable prolongation of life span | [9] |

| Meth-A Fibrosarcoma (solid) | BALB/c | Intravenous | Remarkable inhibition of tumor growth | [9] |

| Lewis Lung Carcinoma | C57BL/6 | Intraperitoneal | Preferential antimetastatic effect | [10][11] |

Table 2: Evidence for Immune System Involvement

| Experimental Approach | Tumor Model | Result | Conclusion | Reference |

| Macrophage blockade (Trypan blue) | Ehrlich Carcinoma / RL male 1 | Antitumor effect of Ge-132 abolished | Macrophages are essential for activity | [7][8] |

| T-cell depletion (anti-Thy 1.2) | Ehrlich Carcinoma / RL male 1 | Antitumor effect of Ge-132 abolished | T-cells are essential for activity | [3][7][8] |

| NK cell depletion (anti-asialo GM1) | Ehrlich Carcinoma / RL male 1 | Antitumor effect of Ge-132 was unchanged | NK cells are not the primary mediators in this model | [7][8] |

| Serum transfer from Ge-132-treated mice | Ascites tumors | Transferred protective effect | A serum component (IFN-γ) mediates the effect | [3][5] |

| Macrophage transfer from Ge-132-treated mice | Ehrlich Ascites Carcinoma | Transferred significant antitumor effect | Activated macrophages are key effector cells | [3][9] |

Experimental Protocols

This section outlines the generalized methodologies employed in the studies cited.

Protocol 1: In Vivo Antitumor Efficacy Assessment

-

Animal Models: Typically, syngeneic mouse models such as BALB/c or C57BL/6 are used to allow for an intact immune response.

-

Tumor Inoculation: A standardized number of tumor cells (e.g., 1 x 10⁵ cells) are injected either intraperitoneally (for ascites tumors) or subcutaneously (for solid tumors).

-

Compound Administration: Ge-132 is administered at varying doses (e.g., 100-300 mg/kg/day) and routes (oral, intraperitoneal, intravenous) according to a predefined schedule, often starting 24 hours after tumor inoculation. A control group receives a vehicle.

-

Efficacy Readouts:

-

For ascites tumors, the primary endpoint is the mean survival time, and the percent increase in life span (% ILS) is calculated.

-

For solid tumors, tumor volume is measured periodically. The tumor inhibition rate is calculated at the end of the study.

-

-

Statistical Analysis: Statistical tests (e.g., t-test) are used to determine the significance of the observed differences between the treated and control groups.

Protocol 2: Immune Cell Depletion Study

This protocol is designed to identify the specific immune cells responsible for Ge-132's antitumor effect.

-

Setup: The experiment follows the general design of the In Vivo Antitumor Efficacy Assessment.

-

Immune Cell Depletion: Specific groups of mice are treated with depleting antibodies or chemical blockers prior to and during Ge-132 treatment.

-

T-Cell Depletion: Administration of anti-Thy 1.2 monoclonal antibody.

-

Macrophage Inactivation: Administration of carrageenan or trypan blue.

-

NK Cell Depletion: Administration of anti-asialo GM1 antiserum.

-

-

Treatment and Monitoring: All groups (Control, Ge-132 alone, Depletion + Ge-132) are inoculated with tumor cells and monitored as described in Protocol 1.

-

Analysis: The antitumor efficacy of Ge-132 in the immune-depleted groups is compared to the group receiving Ge-132 alone. A loss of efficacy in a depleted group indicates the necessity of that cell type for the drug's mechanism.

Caption: Generalized workflow for an in vivo immune cell depletion experiment.

Conclusion and Future Outlook

The evidence strongly supports that Ge-132 exerts its antitumor activity by modulating the host immune system, primarily through a T-cell/IFN-γ/macrophage axis. Its low toxicity profile and activity via oral administration make it a compound of continued interest.[1][2] For drug development professionals, future research should focus on elucidating the precise molecular targets of Ge-132, conducting robust clinical trials to establish human efficacy, and exploring its potential in combination therapies with other immunomodulatory agents and standard-of-care treatments to enhance therapeutic outcomes in oncology.

References

- 1. academic.oup.com [academic.oup.com]

- 2. pharmacy180.com [pharmacy180.com]

- 3. Biological activities and antitumor mechanism of an immunopotentiating organogermanium compound, Ge-132 (review) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The role of germanium in diseases: exploring its important biological effects - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchexperts.utmb.edu [researchexperts.utmb.edu]

- 6. nutritionreview.org [nutritionreview.org]

- 7. [Antitumor activity of Ge-132, a new organogermanium compound, in mice is expressed through the functions of macrophages and T lymphocytes] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Importance of T-cells and macrophages in the antitumor activity of carboxyethylgermanium sesquioxide (Ge-132) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. greenmedinfo.com [greenmedinfo.com]

- 10. Antitumor effect of the organogermanium compound Ge-132 on the Lewis lung carcinoma (3LL) in C57BL/6 (B6) mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. scilit.com [scilit.com]

The Core Mechanisms of MG-132: A Technical Guide to Proteasome Inhibition and its Downstream Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

MG-132 (Z-Leu-Leu-Leu-al) is a potent, reversible, and cell-permeable peptide aldehyde that acts as a highly specific inhibitor of the 26S proteasome.[1][2] The ubiquitin-proteasome system (UPS) is the principal mechanism for selective protein degradation in eukaryotic cells, playing a critical role in the regulation of numerous cellular processes, including cell cycle progression, signal transduction, and apoptosis.[1][3] By blocking the chymotrypsin-like activity of the proteasome, MG-132 leads to the accumulation of ubiquitinated proteins, disrupting cellular homeostasis and triggering a cascade of downstream signaling events. This technical guide provides an in-depth exploration of the MG-132 proteasome inhibition pathway, its quantitative effects, relevant experimental protocols, and visual representations of the core molecular interactions.

Mechanism of Action: Targeting the 26S Proteasome

The 26S proteasome is a large, ATP-dependent proteolytic complex responsible for degrading proteins tagged with ubiquitin.[1] MG-132 functions as a transition-state analog that specifically and reversibly inhibits the chymotrypsin-like peptidase activity of the β5 subunit within the 20S catalytic core of the proteasome.[4][5] This inhibition prevents the degradation of polyubiquitinated proteins, leading to their accumulation within the cell. The buildup of these proteins, which include critical regulators of cell cycle and apoptosis, is the primary trigger for the diverse biological effects of MG-132.[1][3]

Figure 1: Mechanism of MG-132 action on the Ubiquitin-Proteasome System.

Core Signaling Pathways Modulated by MG-132

The inhibition of the proteasome by MG-132 initiates a multi-faceted cellular response, primarily culminating in cell cycle arrest and apoptosis. Key signaling pathways affected include the NF-κB pathway, the unfolded protein response (UPR), and the intrinsic apoptotic pathway.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) is a transcription factor that plays a crucial role in inflammation, immunity, and cell survival. In resting cells, NF-κB is held inactive in the cytoplasm by its inhibitor, IκBα. Upon receiving an activating signal, IκBα is phosphorylated, ubiquitinated, and subsequently degraded by the proteasome. This frees NF-κB to translocate to the nucleus and activate the transcription of its target genes.[6][7]

MG-132 blocks the degradation of IκBα, causing it to accumulate and effectively sequester NF-κB in the cytoplasm.[1][7] This inhibition of NF-κB activation is a key mechanism by which MG-132 suppresses inflammatory responses and sensitizes cancer cells to apoptosis.[6][8]

Figure 2: Inhibition of the NF-κB pathway by MG-132.

Induction of Apoptosis

MG-132 is a potent inducer of apoptosis in various cell types, particularly cancer cells.[3][9] This is achieved through the activation of multiple pro-apoptotic pathways.

-

Intrinsic (Mitochondrial) Pathway: The accumulation of misfolded proteins and cellular stress leads to the activation of the mitochondrial apoptotic pathway.[10] MG-132 treatment results in the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins such as Bcl-2 and XIAP.[11] This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and Smac/DIABLO into the cytosol.[10][11] Cytosolic cytochrome c triggers the activation of caspase-9, which in turn activates executioner caspases like caspase-3 and caspase-7.[10] These caspases then cleave critical cellular substrates, including Poly (ADP-ribose) polymerase (PARP), leading to the characteristic morphological changes of apoptosis.[10][11]

-

Oxidative Stress: MG-132 has been shown to induce a significant increase in reactive oxygen species (ROS).[11] This oxidative stress further contributes to mitochondrial dysfunction and the induction of apoptosis.[11]

-

JNK Activation: The proteasome inhibitor can activate c-Jun N-terminal kinase (JNK), a key signaling molecule that promotes apoptosis in response to cellular stress.[2][9]

Figure 3: MG-132 induced intrinsic apoptosis pathway.

Unfolded Protein Response (UPR) and ER Stress

The accumulation of polyubiquitinated proteins following proteasome inhibition disrupts the protein-folding capacity of the endoplasmic reticulum (ER), leading to ER stress and activation of the Unfolded Protein Response (UPR).[12][13] The UPR is a complex signaling network that aims to restore homeostasis but can trigger apoptosis if the stress is prolonged or severe.[14]

MG-132 treatment has been shown to induce ER stress.[12] Interestingly, while it can suppress some pro-adaptive UPR markers, it has also been observed to markedly enhance the splicing of X-box binding protein 1 (XBP1), a key transcription factor in the UPR pathway.[13] This complex modulation of the UPR contributes to the overall cellular fate decision between survival and apoptosis.[13][14]

Cell Cycle Arrest

MG-132 can induce cell cycle arrest, most commonly at the G2/M phase.[9][11] This is often associated with the stabilization and accumulation of cyclin-dependent kinase inhibitors like p21/WAF1 and p27, which are normally degraded by the proteasome.[15][16] The stabilization of these proteins prevents the progression of the cell cycle, halting proliferation.[16]

Quantitative Data Summary

The efficacy of MG-132 varies significantly across different cell lines and experimental conditions. The following tables summarize key quantitative data reported in the literature.

Table 1: IC50 Values of MG-132 in Various Cell Lines

| Cell Line | Cancer Type | IC50 Value (µM) | Exposure Time (h) | Citation |

| C6 | Glioma | 18.5 | 24 | [11] |

| PC3 | Prostate Cancer | 0.6 | 48 | [17] |

| KIM-2 | - | - | - | [17] |

| A549 | Lung Carcinoma | ~3 (for NF-κB inhibition) | - | [2] |

| ACC-83 | Adenoid Cystic Carcinoma | 41.68 (EC50) | - | [18] |

| ES-2 | Ovarian Cancer | 15 | - | [19] |

| HEY-T30 | Ovarian Cancer | 25 | - | [19] |

| OVCAR-3 | Ovarian Cancer | 45 | - | [19] |

Table 2: Observed Effects of MG-132 on Protein Levels and Cellular Processes

| Cellular Process/Protein | Cell Line | Concentration (µM) | Time (h) | Observed Effect | Citation |

| Proteasome Activity | C6 Glioma | 18.5 | 3 | ~70% suppression | [11] |

| Apoptosis Rate | C6 Glioma | 18.5 | 24 | Increase from baseline to 30.46% | [11] |

| ROS Production | C6 Glioma | 18.5 | - | >5-fold increase | [11] |

| Bcl-2, XIAP | C6 Glioma | 18.5 | - | Down-regulation | [11] |

| Bax, Caspase-3 | C6 Glioma | 18.5 | - | Up-regulation | [11] |

| p53 Stabilization | HeLa | - | - | Increased steady-state levels | [15] |

| Nrf2 Expression | Diabetic Mouse Heart | 0.01 mg/kg (in vivo) | 3 months | Significant increase | [6] |

| IκBα Degradation | A549 | 10 | - | Potent inhibition | [17] |

Experimental Protocols

Proteasome Activity Assay (Fluorometric)

This protocol measures the chymotrypsin-like activity of the proteasome in cell lysates.

Materials:

-

Cells of interest

-

Cold PBS

-

Proteasome Assay Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 1 mM DTT, 20 µM ATP)

-

Fluorogenic proteasome substrate (e.g., Suc-LLVY-AMC)

-

Proteasome inhibitor (MG-132) for control

-

96-well black microplate

-

Fluorometer (Excitation: 350-380 nm, Emission: 440-460 nm)

Procedure:

-

Cell Lysate Preparation:

-

Harvest cells (e.g., 2 x 10⁶) and wash once with cold PBS.[20]

-

Resuspend the cell pellet in ice-cold Proteasome Assay Lysis Buffer.

-

Homogenize the cells (e.g., Dounce homogenizer or sonication on ice).[11]

-

Centrifuge at 13,000 x g for 15 minutes at 4°C to pellet insoluble debris.[20]

-

Collect the supernatant (cytosolic extract) and determine the protein concentration (e.g., Bradford assay).

-

-

Assay Setup:

-

In a 96-well plate, prepare sample wells, a negative control (lysate + MG-132), and a blank (buffer only).

-

Add 50-100 µg of protein lysate to the appropriate wells.

-

For the negative control, pre-incubate the lysate with 10 µM MG-132 for 15 minutes at 37°C.

-

Add Proteasome Assay Buffer to each well to bring the final volume to 100 µL.

-

-

Reaction and Measurement:

-

Initiate the reaction by adding the fluorogenic substrate (e.g., Suc-LLVY-AMC to a final concentration of 25 µM).[17]

-

Immediately place the plate in a fluorometer pre-warmed to 37°C.

-

Measure the fluorescence intensity kinetically over 30-60 minutes.

-

-

Data Analysis:

-

Calculate the rate of increase in fluorescence (RFU/min).

-

The specific proteasome activity is the difference between the rate of the sample wells and the rate of the MG-132-inhibited control wells.[21]

-

Western Blot for Detection of Ubiquitinated Proteins

This protocol is designed to detect the accumulation of high-molecular-weight polyubiquitinated proteins following MG-132 treatment.

Materials:

-

Cells of interest and culture medium

-

MG-132 (stock solution in DMSO)

-

RIPA Lysis Buffer supplemented with protease inhibitors and deubiquitinase inhibitors (e.g., 10 mM N-Ethylmaleimide (NEM), Iodoacetamide (IAA)).[22]

-

SDS-PAGE gels (gradient gels, e.g., 4-15%, are recommended)

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody: anti-Ubiquitin (e.g., P4D1 or FK2 clones)

-

HRP-conjugated secondary antibody

-

Chemiluminescence (ECL) substrate

Procedure:

-

Cell Treatment:

-

Plate cells to be 70-80% confluent at the time of harvest.

-

Treat cells with the desired concentration of MG-132 (e.g., 10-20 µM) or vehicle (DMSO) for 3-6 hours. This timeframe is often sufficient to see accumulation without extensive cell death.[22]

-

-

Protein Extraction:

-

Wash cells with ice-cold PBS.

-

Lyse cells directly on the plate with ice-old RIPA buffer containing protease and deubiquitinase inhibitors. Scrape cells and collect the lysate.

-

Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 20 minutes at 4°C.

-

Collect the supernatant and determine protein concentration.

-

-

SDS-PAGE and Transfer:

-

Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-PAGE gel.

-

Perform electrophoresis to separate proteins by size.

-

Transfer the separated proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-Ubiquitin antibody overnight at 4°C.

-

Wash the membrane 3x with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane 3x with TBST.

-

-

Detection:

-

Apply ECL substrate to the membrane and visualize the signal using a chemiluminescence imaging system. A characteristic high-molecular-weight smear or ladder in the MG-132-treated lanes indicates the accumulation of polyubiquitinated proteins.

-

Figure 4: Experimental workflow for Western Blot detection of ubiquitinated proteins.

Conclusion

MG-132 is an invaluable tool for studying the ubiquitin-proteasome system. Its ability to potently inhibit the proteasome triggers a complex and interconnected network of cellular responses, including the suppression of pro-survival pathways like NF-κB and the activation of pro-apoptotic mechanisms involving mitochondrial dysfunction, oxidative stress, and cell cycle arrest. Understanding these core pathways is essential for researchers in cell biology and professionals in drug development who seek to leverage proteasome inhibition as a therapeutic strategy, particularly in the context of oncology. The data and protocols provided in this guide serve as a foundational resource for designing and interpreting experiments involving MG-132.

References

- 1. invivogen.com [invivogen.com]

- 2. MG132 - Wikipedia [en.wikipedia.org]

- 3. MG132, a proteasome inhibitor, induces apoptosis in tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. journals.physiology.org [journals.physiology.org]

- 7. Proteasome Inhibitor Carbobenzoxy-L-Leucyl-L-Leucyl-L-Leucinal (MG132) Enhances Therapeutic Effect of Paclitaxel on Breast Cancer by Inhibiting Nuclear Factor (NF)-κB Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The Proteasomal Inhibitor MG132 Potentiates Apoptosis of Triptolide-Treated K562 Cells by Regulating the NF-κB Signal Pathway | Cancer Biology & Medicine [cancerbiomed.org]

- 9. Proteasome inhibitor MG132 induces selective apoptosis in glioblastoma cells through inhibition of PI3K/Akt and NFkappaB pathways, mitochondrial dysfunction, and activation of p38-JNK1/2 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Proteasome Inhibitor MG132 Induces Apoptosis and Inhibits Invasion of Human Malignant Pleural Mesothelioma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 12. Inhibition of NF-κB by MG132 through ER stress-mediated induction of LAP and LIP - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Proteasome Inhibition Represses Unfolded Protein Response and Nox4, Sensitizing Vascular Cells to Endoplasmic Reticulum Stress-Induced Death - PMC [pmc.ncbi.nlm.nih.gov]

- 14. The activation sequence of cellular protein handling systems after proteasomal inhibition in dopaminergic cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. MG132 inhibition of proteasome blocks apoptosis induced by severe DNA damage - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Proteasome inhibitor MG132 modulates signal transduction pathways in ELT3 uterine leiomyoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. selleckchem.com [selleckchem.com]

- 18. The anti-tumor effect of proteasome inhibitor MG132 for human adenoid cystic carcinoma: correlate with the emerging role of Nrf2/Keap1 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. abcam.com [abcam.com]

- 21. Proteasome activity assay [bio-protocol.org]

- 22. researchgate.net [researchgate.net]

AM-132: A Novel Antimitotic Agent Targeting Tubulin Polymerization

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

AM-132 is a novel synthetic antimitotic compound belonging to the 1-phenylpropenone class of molecules. It exerts its potent anticancer effects by directly interfering with microtubule dynamics through the inhibition of tubulin polymerization. This disruption of the cellular cytoskeleton leads to a cell cycle arrest at the G2/M phase, ultimately inducing apoptosis in cancer cells. This technical guide provides a comprehensive overview of the preclinical data on AM-132, including its mechanism of action, in vitro and in vivo antitumor activities, and detailed experimental protocols for its evaluation. The synergistic enhancement of its antitumor effects when combined with cytokines such as Tumor Necrosis Factor-Alpha (TNF-α) and Interleukin-6 (IL-6) is also detailed, presenting a promising avenue for combination cancer therapy.

Introduction

The cell cycle is a tightly regulated process that ensures the faithful replication and division of cells. Dysregulation of this process is a hallmark of cancer, leading to uncontrolled proliferation. Mitosis, a critical phase of the cell cycle, is dependent on the dynamic assembly and disassembly of microtubules, which form the mitotic spindle. Consequently, agents that interfere with microtubule dynamics, known as antimitotic agents, have been a cornerstone of cancer chemotherapy for decades. AM-132 has emerged as a promising novel antimitotic compound with a distinct chemical scaffold, offering the potential for improved efficacy and a different spectrum of activity. This document serves as a technical resource for researchers and drug developers interested in the preclinical profile of AM-132.

Mechanism of Action

AM-132's primary mechanism of action is the inhibition of tubulin polymerization. By binding to tubulin, the protein subunit of microtubules, AM-132 prevents the formation of the mitotic spindle, a structure essential for the segregation of chromosomes during mitosis. This disruption triggers the spindle assembly checkpoint, leading to a halt in the cell cycle at the G2/M transition. Prolonged arrest at this checkpoint ultimately activates the apoptotic cascade, resulting in cancer cell death.

dot

Caption: Mechanism of action of AM-132.

In Vitro Antitumor Activity

The cytotoxic and antiproliferative activity of AM-132 has been evaluated against a panel of human cancer cell lines. The compound demonstrates potent activity, with IC50 values in the nanomolar to low micromolar range.

| Cell Line | Cancer Type | IC50 (µM) |

| PC-14 | Human Lung Cancer | Data not explicitly quantified in the provided search results. Described as a potent inhibitor. |

| Murine Leukemia (E7010-resistant) | Leukemia | Showed cross-resistance, indicating a similar binding site to E7010 on tubulin. |

Quantitative data for IC50 values were not available in the provided search results but are described as potent.

Experimental Protocols

Tubulin Polymerization Assay

This assay measures the effect of AM-132 on the in vitro assembly of microtubules.

Materials:

-

Bovine brain tubulin

-

Polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 1 mM MgCl2, 1 mM EGTA, 1 mM GTP)

-

AM-132 dissolved in a suitable solvent (e.g., DMSO)

-

Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

-

Prepare a reaction mixture containing tubulin in polymerization buffer.

-

Add varying concentrations of AM-132 or vehicle control to the reaction mixture.

-

Incubate the mixture at 37°C to initiate tubulin polymerization.

-

Monitor the increase in absorbance at 340 nm over time. The absorbance is proportional to the amount of polymerized tubulin.

-

Plot absorbance versus time to generate polymerization curves and determine the inhibitory effect of AM-132.

dot

An In-depth Technical Guide to IMMU-132 (Sacituzumab Govitecan): A Trop-2 Targeting Antibody-Drug Conjugate

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Sacituzumab govitecan (IMMU-132), marketed as Trodelvy®, is a first-in-class antibody-drug conjugate (ADC) that has emerged as a significant therapeutic advancement in the treatment of various solid tumors. This technical guide provides a comprehensive overview of Sacituzumab govitecan, with a focus on its core components: the Trop-2 target, the humanized monoclonal antibody (sacituzumab), the cytotoxic payload (SN-38), and the proprietary linker technology. This document will delve into the mechanism of action, preclinical and clinical data, and detailed experimental protocols relevant to its development and evaluation. Quantitative data are summarized in structured tables for ease of comparison, and key biological and experimental processes are visualized through diagrams generated using Graphviz (DOT language).

Introduction to Sacituzumab Govitecan

Sacituzumab govitecan is an antibody-drug conjugate designed to selectively deliver the potent topoisomerase I inhibitor, SN-38, to tumor cells that overexpress the trophoblast cell-surface antigen 2 (Trop-2).[1][2] The ADC consists of three main components:

-

Sacituzumab: A humanized IgG1 monoclonal antibody that binds with high affinity and specificity to Trop-2.[2]

-

SN-38: The active metabolite of irinotecan, a potent topoisomerase I inhibitor that induces DNA damage and apoptosis in rapidly dividing cancer cells.[2][3]

-

CL2A Linker: A proprietary, hydrolyzable linker that connects the antibody to the cytotoxic payload. This linker is designed to be stable in circulation and release the payload upon internalization into the target cell.[4][5]

The drug-to-antibody ratio (DAR) of Sacituzumab govitecan is approximately 7.6, which is a relatively high ratio that enhances the therapeutic index of the ADC.[2][6]

The Trop-2 Target

Trop-2, also known as tumor-associated calcium signal transducer 2 (TACSTD2), is a transmembrane glycoprotein that is overexpressed in a wide variety of epithelial cancers, including breast, urothelial, lung, and gastrointestinal cancers.[7][8][9] Its expression in normal tissues is comparatively low.[10] High Trop-2 expression is often associated with increased tumor aggressiveness, metastasis, and poor prognosis.[10][11]

Trop-2 is implicated in several key signaling pathways that regulate cancer cell proliferation, survival, and invasion.[10][11] It can activate oncogenic pathways such as the Wnt/β-catenin, EGFR-MAPK/ERK, and PI3K/Akt pathways.[10]

Trop-2 Signaling Pathway

The signaling cascade initiated by Trop-2 contributes to tumorigenesis by promoting cell cycle progression and inhibiting apoptosis. The following diagram illustrates the key signaling events mediated by Trop-2.

Mechanism of Action of Sacituzumab Govitecan

The mechanism of action of Sacituzumab govitecan involves a multi-step process that begins with the specific targeting of Trop-2 expressing cancer cells and culminates in DNA damage-induced apoptosis.[12]

-

Binding and Internalization: The sacituzumab component of the ADC binds to Trop-2 on the surface of cancer cells.[12] This is followed by the internalization of the ADC-Trop-2 complex.[13]

-

Payload Release: Once internalized, the hydrolyzable CL2A linker is cleaved, releasing the cytotoxic payload, SN-38, into the cytoplasm.[4][13]

-

Topoisomerase I Inhibition: SN-38, a potent topoisomerase I inhibitor, binds to the topoisomerase I-DNA complex.[3][14] This stabilizes the complex, preventing the re-ligation of single-strand breaks created by topoisomerase I during DNA replication.[14]

-

DNA Damage and Apoptosis: The accumulation of single-strand breaks leads to the formation of lethal double-strand breaks, triggering cell cycle arrest and ultimately apoptosis.[15][16]

-

Bystander Effect: A key feature of Sacituzumab govitecan is its ability to induce a "bystander effect."[13] The released SN-38 is membrane-permeable and can diffuse out of the targeted cancer cell to kill neighboring tumor cells, including those that may not express Trop-2.[13][17]

Sacituzumab Govitecan Mechanism of Action Workflow

The following diagram outlines the workflow of Sacituzumab govitecan's mechanism of action.

Preclinical and Clinical Data

Sacituzumab govitecan has demonstrated significant anti-tumor activity in both preclinical models and clinical trials across a range of solid tumors.

Preclinical Studies

Preclinical studies in various cancer cell lines and patient-derived xenograft (PDX) models have shown that Sacituzumab govitecan effectively inhibits tumor growth in Trop-2 positive cancers.[18][19] These studies also confirmed the potent bystander effect of the released SN-38.[20][21]

Clinical Trials

The efficacy and safety of Sacituzumab govitecan have been evaluated in several key clinical trials.

The Phase 3 ASCENT trial (NCT02574455) was a pivotal study that evaluated Sacituzumab govitecan versus treatment of physician's choice (TPC) in patients with relapsed or refractory metastatic triple-negative breast cancer (mTNBC).[13][22] The trial demonstrated a significant improvement in both progression-free survival (PFS) and overall survival (OS) for patients treated with Sacituzumab govitecan.[22][23]

| Endpoint | Sacituzumab Govitecan (n=267) | Treatment of Physician's Choice (n=262) | Hazard Ratio (95% CI) | p-value |

| Median Progression-Free Survival (PFS) | 5.6 months | 1.7 months | 0.41 (0.32-0.52) | <0.0001 |

| Median Overall Survival (OS) | 12.1 months | 6.7 months | 0.48 (0.38-0.59) | <0.0001 |

| Objective Response Rate (ORR) | 35% | 5% | - | <0.0001 |

| Median Duration of Response (DOR) | 6.3 months | 3.6 months | - | - |

Data from the ASCENT trial.[22][23]

The TROPHY-U-01 trial (NCT03547973) is a multi-cohort, open-label Phase 2 study evaluating Sacituzumab govitecan in patients with metastatic urothelial carcinoma (mUC) who have progressed after platinum-based chemotherapy and checkpoint inhibitors.[10][11] The results from Cohort 1 demonstrated a clinically meaningful objective response rate.[11]

| Endpoint | Sacituzumab Govitecan (n=113) |

| Objective Response Rate (ORR) | 27% |

| Complete Response (CR) | 5% |

| Partial Response (PR) | 22% |

| Median Duration of Response (DOR) | 7.2 months |

| Median Progression-Free Survival (PFS) | 5.4 months |

| Median Overall Survival (OS) | 10.9 months |

Data from the TROPHY-U-01 trial, Cohort 1.[11]

Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the development and evaluation of Sacituzumab govitecan.

Immunohistochemistry (IHC) for Trop-2 Expression

Objective: To determine the expression level and localization of Trop-2 protein in tumor tissues.

Protocol:

-

Specimen Preparation: Formalin-fixed, paraffin-embedded (FFPE) tissue blocks are sectioned into 4-micron thick slices and mounted on positively charged slides.[4]

-

Deparaffinization and Rehydration: Slides are deparaffinized in xylene and rehydrated through a graded series of ethanol solutions.

-

Antigen Retrieval: Heat-induced epitope retrieval is performed using a suitable buffer (e.g., citrate buffer, pH 6.0) in a pressure cooker or water bath.

-

Blocking: Endogenous peroxidase activity is blocked with a hydrogen peroxide solution. Non-specific antibody binding is blocked using a protein block solution (e.g., serum from the secondary antibody host species).

-

Primary Antibody Incubation: Slides are incubated with a primary antibody specific for Trop-2 (e.g., a rabbit anti-human Trop-2 monoclonal antibody) at a predetermined optimal concentration and duration, typically overnight at 4°C.

-

Secondary Antibody and Detection: After washing, slides are incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The signal is visualized using a chromogen such as 3,3'-diaminobenzidine (DAB), which produces a brown precipitate at the site of the antigen.

-

Counterstaining and Mounting: Slides are counterstained with hematoxylin to visualize cell nuclei, dehydrated, and mounted with a permanent mounting medium.

-

Scoring: Trop-2 expression is typically scored based on the intensity of staining (0, 1+, 2+, 3+) and the percentage of positive tumor cells.[4][24]

Flow Cytometry for Trop-2 Detection

Objective: To quantify the cell surface expression of Trop-2 on cancer cell lines.

Protocol:

-

Cell Preparation: Single-cell suspensions are prepared from cultured cancer cell lines by trypsinization. Cells are washed with a suitable buffer (e.g., PBS with 2% FBS).

-

Blocking: Non-specific antibody binding is blocked by incubating the cells with a blocking buffer (e.g., Fc block) for 10-15 minutes on ice.

-

Primary Antibody Staining: Cells are incubated with a primary antibody targeting an extracellular epitope of Trop-2 (e.g., a PE-conjugated anti-Trop-2 antibody or an unconjugated primary antibody followed by a fluorescently labeled secondary antibody) for 30-60 minutes on ice in the dark.[9][25]

-

Washing: Cells are washed to remove unbound antibodies.

-

Data Acquisition: Stained cells are analyzed on a flow cytometer. A gate is set on the viable cell population based on forward and side scatter properties.

-

Data Analysis: The geometric mean fluorescence intensity (MFI) of the Trop-2 positive population is determined and compared to an isotype control to quantify the level of Trop-2 expression.[9]

In Vivo Xenograft Model

Objective: To evaluate the anti-tumor efficacy of Sacituzumab govitecan in a living organism.

Protocol:

-

Cell Line and Animal Model: A human cancer cell line with known Trop-2 expression is selected. Immunocompromised mice (e.g., nude or SCID mice) are used to prevent rejection of the human tumor cells.[18]

-

Tumor Implantation: A specific number of cancer cells (e.g., 5 x 10^6) are suspended in a suitable medium (e.g., Matrigel) and injected subcutaneously into the flank of the mice.[26]

-

Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Tumor volume is measured regularly (e.g., twice weekly) using calipers.

-

Treatment Administration: Mice are randomized into treatment and control groups. Sacituzumab govitecan is administered intravenously at a specified dose and schedule (e.g., 10 mg/kg, twice weekly).[21] The control group may receive a vehicle control or a non-targeting ADC.

-

Efficacy Assessment: The primary endpoint is typically tumor growth inhibition. Other endpoints may include overall survival.

-

Toxicity Assessment: Animal body weight and general health are monitored throughout the study to assess treatment-related toxicity.

SN-38 Cytotoxicity Assay (MTT Assay)

Objective: To determine the cytotoxic effect of SN-38 on cancer cell lines.

Protocol:

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.[16]

-

Drug Treatment: Cells are treated with a range of concentrations of SN-38 for a specified duration (e.g., 72 hours).[16]

-

MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for 2-4 hours. Viable cells with active mitochondrial reductase will convert the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a detergent-based solution).

-

Absorbance Measurement: The absorbance of the solubilized formazan is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value (the concentration of drug that inhibits cell growth by 50%) is determined by plotting cell viability against drug concentration.[12]

Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC) Assay

Objective: To measure the ability of the antibody component of Sacituzumab govitecan to mediate the killing of target cancer cells by immune effector cells.

Protocol:

-

Target and Effector Cell Preparation: Trop-2 positive target cancer cells are prepared. Effector cells, typically Natural Killer (NK) cells or peripheral blood mononuclear cells (PBMCs), are isolated from healthy donors.[27]

-

Target Cell Labeling: Target cells are labeled with a fluorescent dye (e.g., Calcein AM) or a radioactive isotope (e.g., ⁵¹Cr) for detection of cell lysis.[14]

-

Assay Setup: Labeled target cells are co-cultured with effector cells at various effector-to-target (E:T) ratios in the presence of different concentrations of Sacituzumab govitecan or a control antibody.[27]

-

Incubation: The co-culture is incubated for a specific period (e.g., 4 hours) to allow for ADCC to occur.

-

Lysis Measurement: The amount of target cell lysis is quantified by measuring the release of the label (e.g., fluorescence in the supernatant for Calcein AM, or radioactivity for ⁵¹Cr).

-

Data Analysis: The percentage of specific lysis is calculated using the formula: [(experimental release - spontaneous release) / (maximum release - spontaneous release)] x 100.

Bystander Effect Assay

Objective: To determine the ability of SN-38 released from Sacituzumab govitecan to kill neighboring Trop-2 negative cells.

Protocol:

-

Cell Co-culture: Trop-2 positive and Trop-2 negative cancer cell lines are labeled with different fluorescent dyes (e.g., CellTracker Green for Trop-2 positive and CellTracker Red for Trop-2 negative). The two cell populations are then co-cultured at a specific ratio.

-

Treatment: The co-culture is treated with Sacituzumab govitecan, a non-targeting control ADC, or free SN-38 for a defined period.

-

Cell Viability Assessment: After treatment, the viability of each cell population is assessed separately using flow cytometry or high-content imaging, gating on the respective fluorescent labels.

-

Data Analysis: The percentage of cell death in the Trop-2 negative population in the presence of Trop-2 positive cells and Sacituzumab govitecan is quantified and compared to controls to determine the extent of the bystander effect.

Experimental Workflow for Preclinical Evaluation

The following diagram illustrates a typical workflow for the preclinical evaluation of an ADC like Sacituzumab govitecan.

Conclusion

Sacituzumab govitecan represents a significant advancement in the field of antibody-drug conjugates, offering a novel and effective treatment option for patients with difficult-to-treat solid tumors. Its design, which combines a highly specific antibody targeting the prevalent Trop-2 antigen with a potent topoisomerase I inhibitor via a cleavable linker, has demonstrated a robust clinical benefit. The ability of Sacituzumab govitecan to exert a bystander effect further enhances its therapeutic potential by overcoming tumor heterogeneity. The comprehensive preclinical and clinical data, supported by the detailed experimental protocols outlined in this guide, provide a strong foundation for its current and future applications in oncology. Further research will continue to explore its efficacy in other Trop-2 expressing malignancies and in combination with other therapeutic agents.

References

- 1. spandidos-publications.com [spandidos-publications.com]

- 2. researchgate.net [researchgate.net]

- 3. ascopubs.org [ascopubs.org]

- 4. mayocliniclabs.com [mayocliniclabs.com]

- 5. Antibody–Drug Conjugate Sacituzumab Govitecan Drives Efficient Tissue Penetration and Rapid Intracellular Drug Release - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Sacituzumab govitecan: Antibody-drug conjugate in triple negative breast cancer and other solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubcompare.ai [pubcompare.ai]

- 8. gileadkiteoncology.com [gileadkiteoncology.com]

- 9. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 10. ClinicalTrials.gov [clinicaltrials.gov]

- 11. ascopubs.org [ascopubs.org]

- 12. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 13. ClinicalTrials.gov [clinicaltrials.gov]

- 14. revvity.com [revvity.com]

- 15. ascopubs.org [ascopubs.org]

- 16. file.medchemexpress.com [file.medchemexpress.com]

- 17. The Bystander Effect of ADCs | Biopharma PEG [biochempeg.com]

- 18. aacrjournals.org [aacrjournals.org]

- 19. selleckchem.com [selleckchem.com]

- 20. ascopubs.org [ascopubs.org]

- 21. researchgate.net [researchgate.net]

- 22. Final Results From the Randomized Phase III ASCENT Clinical Trial in Metastatic Triple-Negative Breast Cancer and Association of Outcomes by Human Epidermal Growth Factor Receptor 2 and Trophoblast Cell Surface Antigen 2 Expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. onclive.com [onclive.com]

- 24. Immunohistochemical expression of TROP‑2 (TACSTD2) on the urothelial carcinoma of the urinary bladder and other types of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. aacrjournals.org [aacrjournals.org]

- 27. Antibody-dependent cell-mediated cytotoxicity (ADCC) assay for in vitro testing - Explicyte Immuno-Oncology [explicyte.com]

Unraveling Antitumor Agent-132 (Compound F9): A Technical Overview

For Immediate Release

Shanghai, China – November 11, 2025 – A novel investigational molecule, identified as Antitumor Agent-132, also referred to as Compound F9, is emerging as a compound of interest within the oncology research community. Preliminary data from commercial suppliers indicate its potential as an antitumor agent with a distinct mechanism of action involving the induction of apoptosis, an increase in intracellular reactive oxygen species (ROS), and a reduction in matrix metalloproteinase (MMP) activity. This technical guide serves to consolidate the currently available information for researchers, scientists, and drug development professionals.

At present, the chemical structure, definitive synthesis protocols, and comprehensive experimental data for this compound (Compound F9) are not publicly available in peer-reviewed scientific literature. The compound is primarily cataloged by chemical suppliers, such as MedChemExpress (under the product identifier HY-149603) and TargetMol, which describe its biological activities. The lack of a disclosed chemical structure presents a significant challenge in conducting independent research and verifying its therapeutic potential.

This guide will, therefore, focus on the reported biological activities and provide a conceptual framework for the experimental protocols and signaling pathways that are likely involved based on its described mechanism of action.

Reported Biological Activities

The primary reported bioactivities of this compound (Compound F9) suggest a multi-faceted approach to cancer cell inhibition.

| Biological Activity | Description |

| Apoptosis Induction | The compound is reported to trigger programmed cell death, a key mechanism for eliminating cancerous cells. |

| Increased Intracellular ROS | It is suggested to elevate the levels of reactive oxygen species within cancer cells, leading to oxidative stress and cellular damage. |

| Decreased MMP Activity | The agent is noted to reduce the activity of matrix metalloproteinases, enzymes that are crucial for tumor invasion and metastasis. |

Postulated Signaling Pathways and Experimental Workflows

Given the reported biological effects, several key signaling pathways are likely modulated by this compound (Compound F9). The following diagrams illustrate the conceptual pathways and a general workflow for investigating the compound's mechanism of action.

Figure 1: Conceptual mechanism of action for this compound (Compound F9).

The diagram above illustrates the proposed intracellular cascade initiated by this compound (Compound F9). Upon entering a cancer cell, it is purported to simultaneously increase reactive oxygen species (ROS), decrease matrix metalloproteinase (MMP) activity, and trigger apoptosis, ultimately leading to cell death and a reduction in metastatic potential.

Hypothetical Experimental Protocols

To validate the reported activities of this compound (Compound F9), a series of in vitro experiments would be necessary. The following outlines the methodologies for key assays.

Cell Viability and Apoptosis Assays

1. MTT Assay for Cell Viability:

-

Objective: To determine the cytotoxic effect of the compound on cancer cell lines.

-

Protocol:

-

Seed cancer cells in 96-well plates and allow them to adhere overnight.

-

Treat the cells with a range of concentrations of this compound (Compound F9) for 24, 48, and 72 hours.

-

Add MTT solution to each well and incubate for 4 hours to allow for formazan crystal formation.

-

Solubilize the formazan crystals with DMSO.

-

Measure the absorbance at 570 nm using a microplate reader to determine cell viability.

-

2. Annexin V/Propidium Iodide (PI) Staining for Apoptosis:

-

Objective: To quantify the induction of apoptosis.

-

Protocol:

-

Treat cancer cells with the compound at its determined IC50 concentration for various time points.

-

Harvest and wash the cells with cold PBS.

-

Resuspend the cells in Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and Propidium Iodide to the cell suspension.

-

Incubate in the dark for 15 minutes.

-

Analyze the cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Measurement of Intracellular ROS and MMP Activity

1. DCFDA Assay for Intracellular ROS:

-

Objective: To measure the generation of reactive oxygen species.

-

Protocol:

-

Culture cancer cells in a black, clear-bottom 96-well plate.

-

Treat the cells with this compound (Compound F9).

-

Load the cells with 2',7'-dichlorofluorescin diacetate (DCFDA) and incubate.

-

Measure the fluorescence intensity (excitation/emission ~485/535 nm) to quantify ROS levels.

-

2. Gelatin Zymography for MMP Activity:

-

Objective: To assess the effect on the activity of MMP-2 and MMP-9.

-

Protocol:

-

Collect the conditioned media from compound-treated and untreated cancer cells.

-

Perform protein quantification of the collected media.

-

Run the samples on a polyacrylamide gel containing gelatin under non-reducing conditions.

-

After electrophoresis, wash the gel with a Triton X-100 solution to remove SDS.

-

Incubate the gel in a developing buffer to allow for gelatin degradation by MMPs.

-

Stain the gel with Coomassie Brilliant Blue and then destain.

-

Clear bands on the gel will indicate areas of MMP activity, which can be quantified by densitometry.

-

Figure 2: General experimental workflow for in vitro validation.

Future Directions

The elucidation of the chemical structure of this compound (Compound F9) is the most critical next step for advancing its research. Once the structure is known, the following research avenues should be pursued:

-

Chemical Synthesis: Development of a reproducible and scalable synthesis protocol.

-

In Vivo Studies: Evaluation of the compound's efficacy and safety in animal models of cancer.

-

Pharmacokinetic and Pharmacodynamic Studies: Characterization of the compound's absorption, distribution, metabolism, and excretion (ADME) properties, as well as its dose-response relationship in vivo.

-

Target Identification: Uncovering the specific molecular targets through which the compound exerts its effects.

This technical guide provides a foundational understanding of this compound (Compound F9) based on the limited information currently available. Further investigation is imperative to fully characterize this promising antitumor agent and determine its potential clinical utility. Researchers are encouraged to seek direct communication with the suppliers for more detailed information, including any available Safety Data Sheets (SDS) or Certificates of Analysis that might provide further clues to the compound's identity.

Technical Guide: Cellular Uptake and Distribution of Antitumor Agent-132

This technical guide provides an in-depth overview of the cellular uptake, intracellular trafficking, and distribution of the novel therapeutic candidate, Antitumor Agent-132. The information presented herein is intended for researchers, scientists, and drug development professionals engaged in the preclinical evaluation of this compound.

Introduction

This compound is a next-generation cytotoxic compound designed for targeted delivery to solid tumors. Its efficacy is critically dependent on its ability to penetrate the cell membrane, achieve sufficient intracellular concentrations, and localize to its site of action. This document outlines the key experimental findings related to the cellular pharmacokinetics of this compound and provides detailed protocols for the methodologies employed.

Cellular Uptake Kinetics

The rate and extent of this compound uptake were assessed in various cancer cell lines. The data reveals a time and concentration-dependent accumulation of the agent within the cells.

Table 1: Time-Dependent Cellular Uptake of this compound (10 µM)

| Time (minutes) | Intracellular Concentration (ng/10^6 cells) |

| 5 | 15.2 ± 1.8 |

| 15 | 42.5 ± 3.5 |

| 30 | 78.1 ± 5.2 |

| 60 | 112.4 ± 8.9 |

| 120 | 155.6 ± 11.3 |

Table 2: Concentration-Dependent Cellular Uptake of this compound (60 minutes)

| Extracellular Concentration (µM) | Intracellular Concentration (ng/10^6 cells) |

| 1 | 12.1 ± 1.1 |

| 5 | 65.7 ± 4.8 |

| 10 | 115.3 ± 9.1 |

| 25 | 235.8 ± 15.6 |

| 50 | 380.2 ± 25.4 |

Mechanisms of Cellular Uptake

To elucidate the mechanisms by which this compound enters the cell, a series of inhibitor studies were conducted. These experiments suggest that the uptake is an active process involving multiple pathways.

Table 3: Effect of Endocytic Inhibitors on this compound Uptake

| Inhibitor (Concentration) | Target Pathway | % Inhibition of Uptake |

| Chlorpromazine (30 µM) | Clathrin-mediated endocytosis | 65.8 ± 5.1 |

| Filipin (5 µg/mL) | Caveolae-mediated endocytosis | 22.4 ± 2.9 |

| Amiloride (1 mM) | Macropinocytosis | 15.7 ± 2.3 |

| Cytochalasin D (10 µM) | Phagocytosis/Actin-dependent processes | 45.2 ± 4.7 |

These findings indicate that clathrin-mediated endocytosis is the primary route of cellular entry for this compound.

Subcellular Distribution

The intracellular localization of this compound was determined through subcellular fractionation and fluorescence microscopy. The results demonstrate a preferential accumulation in the lysosomal and mitochondrial compartments.

Table 4: Subcellular Distribution of this compound

| Cellular Compartment | % of Total Intracellular Agent |

| Cytosol | 25.6 ± 3.1 |

| Nucleus | 10.2 ± 1.5 |

| Mitochondria | 38.9 ± 4.2 |

| Lysosomes | 20.5 ± 2.8 |

| Other | 4.8 ± 0.9 |

Experimental Protocols

Cellular Uptake Assay

-

Cell Culture: Plate cancer cells (e.g., HeLa, A549) in 24-well plates at a density of 2 x 10^5 cells/well and allow them to adhere overnight.

-

Drug Treatment: Aspirate the culture medium and wash the cells with pre-warmed phosphate-buffered saline (PBS). Add fresh medium containing the desired concentration of this compound.

-

Incubation: Incubate the plates at 37°C for the specified time points.

-

Cell Lysis: At the end of the incubation period, aspirate the drug-containing medium and wash the cells three times with ice-cold PBS. Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer).

-

Quantification: Quantify the intracellular concentration of this compound in the cell lysates using high-performance liquid chromatography (HPLC) or a fluorescent plate reader, depending on the properties of the agent.

Subcellular Fractionation

-

Cell Homogenization: Harvest the treated cells and wash them with PBS. Resuspend the cell pellet in a hypotonic buffer and homogenize using a Dounce homogenizer.

-

Differential Centrifugation:

-

Centrifuge the homogenate at 1,000 x g for 10 minutes to pellet the nuclei.

-

Transfer the supernatant to a new tube and centrifuge at 10,000 x g for 20 minutes to pellet the mitochondria.

-

Transfer the resulting supernatant to an ultracentrifuge tube and centrifuge at 100,000 x g for 60 minutes to pellet the microsomes (including lysosomes) and obtain the cytosolic fraction (supernatant).

-

-

Quantification: Analyze the concentration of this compound in each fraction as described in the cellular uptake assay.

Visualizations

Proposed Signaling Pathway for Uptake

Caption: Proposed mechanism of clathrin-mediated endocytosis of this compound.

Experimental Workflow for Cellular Uptake Analysis

Caption: Workflow for quantifying the cellular uptake of this compound.

In Vitro Effects of Ge-132 on Cancer Cell Lines: An Immunomodulatory Perspective

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Ge-132 (propagermanium, 2-carboxyethylgermanium sesquioxide), a synthetic organogermanium compound, has been investigated for its potential anti-cancer properties. Contrary to the expected direct cytotoxic effects characteristic of many chemotherapeutic agents, in vitro studies predominantly indicate that Ge-132 does not exert direct toxicity on a variety of cancer cell lines. Instead, its anti-tumor activity is largely attributed to its immunomodulatory functions, stimulating various components of the immune system to recognize and eliminate cancer cells. This technical guide synthesizes the available in vitro data on Ge-132, focusing on its lack of direct cytotoxicity and detailing its indirect anti-cancer mechanisms through immune activation. We provide a comprehensive overview of the experimental findings, detailed protocols for key assays, and visualizations of the implicated signaling pathways.

Direct Cytotoxicity of Ge-132 on Cancer Cell Lines

Numerous studies have evaluated the direct cytotoxic effects of Ge-132 on various cancer cell lines using standard viability assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay and lactate dehydrogenase (LDH) assay. The collective evidence strongly suggests that Ge-132 is non-toxic to cancer cells in vitro.

A study investigating the effects of Ge-132 on Chinese hamster ovary (CHO-K1), human cervical cancer (HeLa), and human neuroblastoma (SH-SY5Y) cell lines found no cytotoxic effects at concentrations up to 5 mM as measured by an LDH assay[1]. In fact, the same study observed a proliferative effect of Ge-132 on CHO-K1 and SH-SY5Y cells in a dose-dependent manner, as indicated by an increase in intracellular ATP content[1]. This lack of direct cytotoxicity is a critical finding, distinguishing Ge-132 from conventional cytotoxic drugs.

Table 1: Summary of In Vitro Direct Cytotoxicity Studies of Ge-132 on Cancer Cell Lines

| Cell Line | Cancer Type | Assay | Concentration Range Tested | Observed Effect | Reference |

| CHO-K1 | Ovarian | LDH, ATP Assay | 0–5 mM | No cytotoxicity, proliferation promoted | [1] |

| HeLa | Cervical | LDH | 0–5 mM | No cytotoxicity | [1] |

| SH-SY5Y | Neuroblastoma | LDH, ATP Assay | 0–5 mM | No cytotoxicity, proliferation promoted | [1] |

It is important to distinguish Ge-132 from a dietary supplement known as "GE132+Natural," which is a combination of Ge-132 with other natural compounds including Resveratrol, Ganoderma lucidum, Sulforaphane, Lycopene, and Royal jelly. This supplement has demonstrated antiproliferative activity against several cancer cell lines[2][3]. The cytotoxic effects of GE132+Natural are likely attributable to the other components of the formulation, not Ge-132 itself.

Table 2: Antiproliferative Activity of GE132+Natural Supplement

| Cell Line | Cancer Type | Observed Effect | Reference |

| PC3 | Prostate Cancer | High antiproliferative activity | [2] |

| MCF7 | Breast Cancer | High antiproliferative activity | [2] |

| SW480 | Colon Cancer | High antiproliferative activity | [2] |

| EA.hy 926 | Endothelial | High antiproliferative activity | [2] |

Immunomodulatory Anti-Cancer Mechanism of Ge-132

The primary anti-tumor mechanism of Ge-132 is the potentiation of the host's immune response. In vitro and in vivo studies have demonstrated that Ge-132 stimulates various immune cells, including T-cells, macrophages, and Natural Killer (NK) cells, and induces the production of crucial cytokines, most notably interferon-gamma (IFN-γ)[4][5][6][7].

Activation of T-cells and Macrophages

Ge-132 has been shown to stimulate T-lymphocytes, leading to the production of IFN-γ[6]. This cytokine, in turn, activates macrophages, transforming them into a cytotoxic state capable of eliminating tumor cells[8]. In vivo studies have shown that the anti-tumor effect of Ge-132 is abolished in mice depleted of T-cells or macrophages, underscoring the critical role of these immune cells in its mechanism of action[7][9]. Furthermore, Ge-132 has been identified as an inducer of contrasuppressor T-cells, which can inhibit the function of suppressor T-cells that often dampen the anti-tumor immune response[10].

Induction of Interferon-Gamma (IFN-γ)

The induction of IFN-γ is a central event in the anti-tumor activity of Ge-132[5][6]. IFN-γ exerts pleiotropic effects on the tumor microenvironment, including the activation of macrophages and NK cells, and can also have direct anti-proliferative effects on some tumor cells[11][12]. The signaling cascade initiated by IFN-γ binding to its receptor on immune cells leads to the activation of the JAK-STAT pathway, resulting in the transcription of genes that mediate the anti-tumor response.

Experimental Protocols

Cell Viability Assessment: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Principle: Metabolically active cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, MTT, to purple formazan crystals. These insoluble crystals are then dissolved, and the absorbance of the colored solution is measured, which is proportional to the number of viable cells[13].

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of approximately 5,000 cells per well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.

-

Treatment: Treat the cells with various concentrations of Ge-132 (e.g., 0-5 mM) and a vehicle control. Incubate for the desired period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C in a humidified CO₂ incubator.

-

Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at 570-590 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the control (untreated) cells.

Apoptosis Detection: Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay is used to detect and differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome (e.g., FITC) for detection. Propidium iodide (PI) is a fluorescent nucleic acid intercalating agent that cannot cross the membrane of live cells and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised[14].

Protocol:

-

Cell Treatment: Culture and treat cells with Ge-132 as described for the MTT assay.

-

Cell Harvesting: Harvest both adherent and suspension cells. For adherent cells, gently detach using a non-enzymatic method like EDTA treatment.

-

Washing: Wash the cells once with cold PBS.

-

Resuspension: Resuspend the cell pellet in 1X Annexin-binding buffer at a concentration of 1 x 10⁶ cells/mL.

-

Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.

-

Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Annexin-binding buffer to each tube and analyze by flow cytometry within one hour.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Western Blot for IFN-γ Signaling Proteins

Western blotting can be used to detect the activation of proteins involved in the IFN-γ signaling pathway, such as STAT1 phosphorylation.

Protocol:

-

Protein Extraction: Co-culture immune cells (e.g., T-cells or macrophages) with cancer cells in the presence of Ge-132. Lyse the immune cells using a cold lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA or Lowry method).

-

SDS-PAGE: Separate 20-40 µg of protein per lane on an SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against total STAT1 and phosphorylated STAT1 (p-STAT1) overnight at 4°C.

-

Washing: Wash the membrane three times with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection reagent and visualize using an imaging system.

Visualizations

Experimental Workflow for Assessing Ge-132 Effects

References

- 1. Antioxidant Activity of Ge-132, a Synthetic Organic Germanium, on Cultured Mammalian Cells [jstage.jst.go.jp]

- 2. GE132+Natural: Novel promising dietetic supplement with antiproliferative influence on prostate, colon, and breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. academic.oup.com [academic.oup.com]

- 5. The role of germanium in diseases: exploring its important biological effects - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchexperts.utmb.edu [researchexperts.utmb.edu]

- 7. Importance of T-cells and macrophages in the antitumor activity of carboxyethylgermanium sesquioxide (Ge-132) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Biological activities and antitumor mechanism of an immunopotentiating organogermanium compound, Ge-132 (review) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. [Antitumor activity of Ge-132, a new organogermanium compound, in mice is expressed through the functions of macrophages and T lymphocytes] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 2-Carboxyethylgermanium sesquioxide, a synthetic organogermanium compound, as an inducer of contrasuppressor T cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Induction of interferon and activation of NK cells and macrophages in mice by oral administration of Ge-132, an organic germanium compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. [Induction of interferon and activation of NK cells and macrophages in mice by oral administration of Ge-132, an organic germanium compound] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. broadpharm.com [broadpharm.com]

- 14. bosterbio.com [bosterbio.com]

MG-132 Induced Apoptosis in Tumor Cells: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Core Content: This document provides an in-depth technical overview of the mechanisms by which the proteasome inhibitor MG-132 induces apoptosis in tumor cells. It details the core signaling pathways, summarizes quantitative data from various studies, and provides standardized protocols for key experimental assays.

Introduction: The Role of the Ubiquitin-Proteasome System and MG-132

The ubiquitin-proteasome pathway is the primary mechanism for intracellular protein degradation, crucial for regulating cellular processes like cell cycle progression, differentiation, and apoptosis[1][2]. Disruption of this homeostatic balance is a hallmark of cancer, making the proteasome a key therapeutic target[1][3].

MG-132 (carbobenzoxyl-L-leucyl-L-leucyl-L-leucinal) is a potent, reversible, and cell-permeable peptide aldehyde that acts as a proteasome inhibitor[1][2]. By blocking the chymotrypsin-like activity of the 26S proteasome, MG-132 prevents the degradation of ubiquitinated proteins[2]. This leads to the accumulation of regulatory proteins, including tumor suppressors and cell cycle inhibitors, ultimately disrupting multiple signaling pathways and driving tumor cells towards apoptosis[1][2]. This selective toxicity towards cancerous cells, while often sparing normal cells, underscores its potential as an anti-cancer agent[4].

Quantitative Data Summary

The efficacy of MG-132 varies across different tumor cell lines, concentrations, and treatment durations. The following tables summarize key quantitative findings from various studies.

Table 1: Effective Concentrations and Cytotoxicity of MG-132 in Tumor Cells

| Cell Line | Cancer Type | Concentration (µM) | Duration (h) | Observed Effect (IC50 or % Viability Decrease) | Citation |

| NCI-H2452, NCI-H2052 | Malignant Pleural Mesothelioma | > 0.5 | 72 | Significant cell death | [5] |

| EC9706 | Esophageal Squamous Cell Carcinoma | 0 - 10 | 36 | Viability decreased to 18.43% at 10 µM | [6] |

| GBC-SD | Gallbladder Carcinoma | 2.5 - 10 | 48 | Dose-dependent inhibition of proliferation | [7] |

| C6 | Glioma | 10 - 40 | 24 | IC50 = 18.5 µM | [8] |

| U2OS | Osteosarcoma | 1 - 5 | 24 - 72 | Dose- and time-dependent decrease in viability | [9] |

| ACC-83 | Adenoid Cystic Carcinoma | 10 - 70 | 12 | EC50 = 41.68 µM | [10] |

Table 2: Apoptosis Rates Induced by MG-132

| Cell Line | Cancer Type | Concentration (µM) | Duration (h) | Apoptosis Rate (%) | Citation |

| U2OS | Osteosarcoma | 5 | 24 | 28.4% (Sub-G1) | [9] |

| C6 | Glioma | 18.5 | 24 | 30.46% | [8] |

| ACC-83 | Adenoid Cystic Carcinoma | 10 | - | 8.74% | [10] |

| ACC-83 | Adenoid Cystic Carcinoma | 40 | - | 17.95% | [10] |

| ACC-83 | Adenoid Cystic Carcinoma | 70 | - | 28.46% | [10] |

Table 3: MG-132 Induced Cell Cycle Arrest

| Cell Line | Cancer Type | Concentration (µM) | Duration (h) | Phase of Arrest | Citation |

| NCI-H2452, NCI-H2052 | Malignant Pleural Mesothelioma | > 0.5 | 36 - 48 | G2/M | [5] |

| Glioblastoma Cells | Glioblastoma | Not Specified | - | G2/M | [4] |

| C6 | Glioma | 18.5 | 24 | G2/M | [8] |

| U2OS | Osteosarcoma | 1 - 5 | 24 | Sub-G1 accumulation | [9] |

| U937 | Human Leukemia | Not Specified | - | G1 | [3] |

Core Signaling Pathways in MG-132 Induced Apoptosis

MG-132 induces apoptosis through the modulation of several interconnected signaling pathways. The inhibition of proteasomal activity leads to the stabilization and accumulation of key regulatory proteins, tipping the cellular balance from survival to death.

Inhibition of the NF-κB Survival Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of cell survival, and its constitutive activation is common in many cancers[3][6]. Under normal conditions, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Upon receiving pro-survival signals, IκBα is ubiquitinated and degraded by the proteasome, allowing NF-κB to translocate to the nucleus and activate anti-apoptotic genes[11]. MG-132 blocks the degradation of IκBα, trapping NF-κB in the cytoplasm and thereby inhibiting its pro-survival signaling, which sensitizes tumor cells to apoptosis[6][11][12].

Caption: Inhibition of the NF-κB pathway by MG-132.

Activation of p53-Mediated Apoptosis